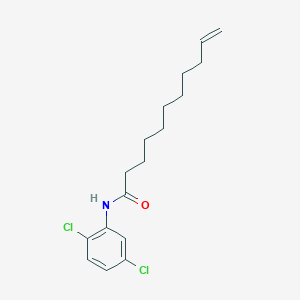

N-(2,5-dichlorophenyl)undec-10-enamide

Description

N-(2,5-dichlorophenyl)undec-10-enamide is a synthetic organic compound characterized by an undec-10-enamide backbone substituted with a 2,5-dichlorophenyl group. Its molecular formula is C₁₇H₂₂Cl₂NO, with a molecular weight of 324.27 g/mol. The compound features a terminal alkene (undec-10-enamide) and a dichlorinated aromatic ring, which may influence its physicochemical properties and biological activity.

Key structural features include:

- Dichlorophenyl group: The 2,5-dichloro substitution pattern on the benzene ring may enhance lipophilicity and influence binding interactions in biological systems.

- Undec-10-enamide chain: The long aliphatic chain with a terminal double bond could affect solubility and metabolic stability.

Properties

Molecular Formula |

C17H23Cl2NO |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)undec-10-enamide |

InChI |

InChI=1S/C17H23Cl2NO/c1-2-3-4-5-6-7-8-9-10-17(21)20-16-13-14(18)11-12-15(16)19/h2,11-13H,1,3-10H2,(H,20,21) |

InChI Key |

UXUKXPKAYYKWRQ-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Canonical SMILES |

C=CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3-chlorophenyl)-10-undecenamide

This analog, documented in (CAS 29246-35-3), shares the undecenamide backbone but differs in the substitution position of the chlorine atom on the phenyl ring (3-chloro vs. 2,5-dichloro). Key comparisons include:

| Property | N-(2,5-dichlorophenyl)undec-10-enamide | N-(3-chlorophenyl)-10-undecenamide |

|---|---|---|

| Molecular Formula | C₁₇H₂₂Cl₂NO | C₁₇H₂₄ClNO |

| Molecular Weight | 324.27 g/mol | 293.83 g/mol |

| Chlorine Substitution | 2,5-dichloro | 3-chloro |

| Potential Applications | Not explicitly stated (inferred from analogs) | Unknown (limited data) |

Structural Implications :

Benzothiazole-Based Amides from Patent Literature

lists compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea . While these differ in core structure (benzothiazole vs. undecenamide), they share functional groups (amides, chlorinated aryl rings) relevant to pharmacological activity:

| Feature | This compound | Benzothiazole-Based Analogs |

|---|---|---|

| Core Structure | Undecenamide | Benzothiazole |

| Chlorinated Aryl Group | 2,5-dichlorophenyl | 3,4-dichlorophenyl or 3-chlorophenyl |

| Additional Groups | Terminal alkene | Trifluoromethyl, urea linkages |

Functional Differences :

- Benzothiazole cores are often associated with kinase inhibition or antimicrobial activity, suggesting that the undecenamide compound might target different biological pathways.

- The trifluoromethyl group in the patent compounds enhances metabolic stability and electronegativity, a feature absent in the undecenamide derivatives .

General Trends in Chlorinated Aryl Amides

Key findings from structural analogs include:

- Substitution Position : Meta (3-) or para (4-) chloro groups on phenyl rings are common in bioactive compounds, but ortho (2-) substitutions (as in 2,5-dichloro) may introduce steric effects that hinder binding to certain enzymes .

- Chain Length : Longer aliphatic chains (e.g., undecenamide) may improve lipid bilayer penetration but increase susceptibility to oxidative metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.